Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a p-tolyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Ethyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)propanoate
Uniqueness
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group and the ester functionality allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O3/c1-9-4-6-11(7-5-9)16-14(18)12(10(2)15-16)8-13(17)19-3/h4-7,15H,8H2,1-3H3 |
InChI Key |
PRDBUHNGEQAIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)OC |
Origin of Product |
United States |
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